2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is an organic compound that features both bromophenoxy and ethynylphenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.
Amidation: The 2-(4-bromophenoxy)acetic acid is then reacted with 3-ethynylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The ethynyl group can be oxidized to form various oxidized products or reduced to form alkenes or alkanes.
Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenoxyacetamides.
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Reduced derivatives of the ethynyl group.
Hydrolysis: 2-(4-bromophenoxy)acetic acid and 3-ethynylaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-bromophenoxy)-N-(3-phenyl)acetamide: Lacks the ethynyl group.
2-(4-bromophenoxy)-N-(3-ethynylphenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is unique due to the presence of both bromophenoxy and ethynylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMINVIOHNJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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